2-(4-Cyano-2-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyano-2-methylphenyl)acetic acid is an organic compound characterized by the presence of a cyano group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative. Another method includes the use of Grignard reagents, where 4-cyano-2-methylbenzyl bromide reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then treated with carbon dioxide and subsequently hydrolyzed to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyano-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyano-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetic acid moiety can also play a role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
- 2-(4-Cyano-2-methylphenyl)propanoic acid
- 2-(4-Cyano-2-methylphenyl)butanoic acid
- 2-(4-Cyano-2-methylphenyl)pentanoic acid
Comparison: 2-(4-Cyano-2-methylphenyl)acetic acid is unique due to its specific structural features, such as the position of the cyano and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths or substitution patterns .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(4-cyano-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-7-4-8(6-11)2-3-9(7)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
GACLTVFDHNPFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.